molecular formula C19H26N6O B2374575 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 1021073-49-3

2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2374575
CAS No.: 1021073-49-3
M. Wt: 354.458
InChI Key: UBDJHGDYTQAQLV-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a piperazine ring, a pyridazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Properties

IUPAC Name

2-ethyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-3-15(4-2)19(26)25-13-11-24(12-14-25)18-6-5-17(22-23-18)21-16-7-9-20-10-8-16/h5-10,15H,3-4,11-14H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDJHGDYTQAQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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